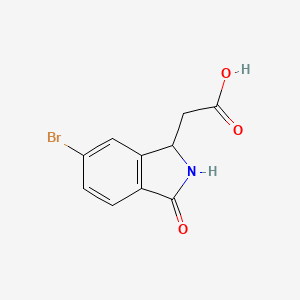

(6-Bromo-3-oxo-2,3-dihydro-1H-isoindol-1-yl)-acetic acid

CAS No.: 121199-17-5

Cat. No.: VC2179272

Molecular Formula: C10H8BrNO3

Molecular Weight: 270.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 121199-17-5 |

|---|---|

| Molecular Formula | C10H8BrNO3 |

| Molecular Weight | 270.08 g/mol |

| IUPAC Name | 2-(6-bromo-3-oxo-1,2-dihydroisoindol-1-yl)acetic acid |

| Standard InChI | InChI=1S/C10H8BrNO3/c11-5-1-2-6-7(3-5)8(4-9(13)14)12-10(6)15/h1-3,8H,4H2,(H,12,15)(H,13,14) |

| Standard InChI Key | XVXSSJSVLDUNHM-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=C1Br)C(NC2=O)CC(=O)O |

| Canonical SMILES | C1=CC2=C(C=C1Br)C(NC2=O)CC(=O)O |

Introduction

Chemical Structure and Properties

(6-Bromo-3-oxo-2,3-dihydro-1H-isoindol-1-yl)-acetic acid is characterized by its unique molecular structure with a bromine substitution at the sixth position of the isoindole ring system. This substitution pattern is believed to enhance its biological activity profiles and binding characteristics with target enzymes. The compound possesses a heterocyclic structure that provides multiple opportunities for molecular interactions with biological targets.

Physical and Chemical Properties

The compound has well-defined physicochemical properties that are important for understanding its behavior in biological systems and its potential applications in medicinal chemistry. These properties are summarized in the table below:

The isoindole core of this molecule consists of a benzene ring fused to a five-membered nitrogen-containing heterocycle. The presence of the bromine atom at position 6 significantly influences the electron distribution across the molecule, potentially enhancing its binding affinity to biological targets. The acetic acid moiety provides an opportunity for hydrogen bonding and other interactions with target proteins.

Structural Features and Reactivity

The compound's structure includes several functional groups that contribute to its chemical reactivity and biological activities. The isoindole core provides rigidity to the molecule while the bromine substituent alters the electronic properties of the aromatic system. The acetic acid group can participate in hydrogen bonding and can be modified for the preparation of various derivatives.

The 3-oxo group (carbonyl) in the five-membered ring is another important functional feature that can engage in hydrogen bonding interactions with target proteins. These structural elements collectively determine the compound's reactivity profile and its potential for interactions with biological macromolecules.

Synthesis and Preparation Methods

The synthesis of (6-Bromo-3-oxo-2,3-dihydro-1H-isoindol-1-yl)-acetic acid typically involves multi-step chemical reactions starting from isoindole derivatives. While the search results don't provide a detailed synthetic route specific to this compound, general approaches for similar compounds can be inferred.

Purification Techniques

After synthesis, purification techniques such as recrystallization, column chromatography, or preparative HPLC may be employed to obtain the compound with high purity. The choice of purification method would depend on the specific impurities present and the scale of production.

Biological Activity and Applications

(6-Bromo-3-oxo-2,3-dihydro-1H-isoindol-1-yl)-acetic acid has attracted interest primarily for its potential therapeutic applications, particularly in relation to enzyme inhibition.

Enzyme Inhibition Properties

The compound shows significant potential as an inhibitor of enzymes involved in DNA repair mechanisms, particularly poly(ADP-ribose) polymerases (PARPs). PARP inhibition is a therapeutic strategy of considerable interest in oncology, as these enzymes play critical roles in DNA repair pathways that cancer cells often rely on for survival.

The bromine substitution at position 6 of the isoindole ring appears to enhance the compound's binding affinity to target enzymes, potentially improving its inhibitory properties. This structural feature may contribute to selective interactions with specific binding pockets within target proteins.

Applications in Medicinal Chemistry and Drug Discovery

The potential applications of (6-Bromo-3-oxo-2,3-dihydro-1H-isoindol-1-yl)-acetic acid extend across various areas of medicinal chemistry and drug discovery research.

Role in Proteomics Research

The compound has been noted for its value in proteomics research, likely due to its ability to interact with specific protein targets. Proteomics applications might include:

-

Probe development for protein-ligand interaction studies

-

Affinity chromatography for protein purification

-

Development of activity-based protein profiling tools

These applications leverage the compound's ability to selectively bind to target proteins, potentially enabling the study of specific enzymes or signaling pathways.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume